Cas no 887976-70-7 (6-(3,5-Dichlorophenyl)nicotinic acid)

6-(3,5-Dichlorophenyl)nicotinic acid is a specialized organic compound featuring a nicotinic acid core substituted with a 3,5-dichlorophenyl group at the 6-position. This structure imparts unique reactivity and functionality, making it valuable as an intermediate in pharmaceutical and agrochemical synthesis. The dichlorophenyl moiety enhances lipophilicity and binding affinity, while the carboxylic acid group allows for further derivatization. Its high purity and stability under standard conditions ensure reliable performance in cross-coupling reactions, amide formations, and other transformations. The compound is particularly useful in the development of bioactive molecules, offering precise structural control for researchers in medicinal chemistry and material science applications.
6-(3,5-Dichlorophenyl)nicotinic acid structure
887976-70-7 structure
Product name:6-(3,5-Dichlorophenyl)nicotinic acid
CAS No:887976-70-7
MF:C12H7Cl2NO2
MW:268.095481157303
CID:993432

6-(3,5-Dichlorophenyl)nicotinic acid Chemical and Physical Properties

Names and Identifiers

    • 6-(3,5-Dichlorophenyl)-nicotinic acid
    • 6-(3,5-dichlorophenyl)pyridine-3-carboxylic acid
    • 3-PYRIDINECARBOXYLIC ACID,6-(3,5-DICHLOROPHENYL)
    • 6-(3,5-DICHLOROPHENYL)-3-PYRIDINECARBOXYLIC ACID
    • 6-(3,5-Dichlorophenyl)nicotinic acid

Computed Properties

  • Exact Mass: 266.98500

Experimental Properties

  • PSA: 50.19000
  • LogP: 3.75360

6-(3,5-Dichlorophenyl)nicotinic acid Security Information

6-(3,5-Dichlorophenyl)nicotinic acid Customs Data

  • HS CODE:2933399090
  • Customs Data:

    China Customs Code:

    2933399090

    Overview:

    2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

6-(3,5-Dichlorophenyl)nicotinic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM314430-1g
6-(3,5-Dichlorophenyl)nicotinic acid
887976-70-7 95%
1g
$489 2021-08-18
TRC
D473978-250mg
6-(3,5-Dichlorophenyl)nicotinic acid
887976-70-7
250mg
$477.00 2023-05-18
TRC
D473978-25mg
6-(3,5-Dichlorophenyl)nicotinic acid
887976-70-7
25mg
$115.00 2023-05-18
A2B Chem LLC
AC03028-1g
6-(3,5-Dichlorophenyl)nicotinic acid
887976-70-7 96%
1g
$608.00 2024-04-19
1PlusChem
1P004D9W-1g
6-(3,5-Dichlorophenyl)-nicotinic acid
887976-70-7 96%
1g
$799.00 2025-02-21
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1280273-250mg
6-(3,5-Dichlorophenyl)nicotinic acid
887976-70-7 96%
250mg
¥2938.00 2024-04-26
TRC
D473978-100mg
6-(3,5-Dichlorophenyl)nicotinic acid
887976-70-7
100mg
$276.00 2023-05-18
TRC
D473978-50mg
6-(3,5-Dichlorophenyl)nicotinic acid
887976-70-7
50mg
$178.00 2023-05-18
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1280273-1g
6-(3,5-Dichlorophenyl)nicotinic acid
887976-70-7 96%
1g
¥7347.00 2024-04-26
A2B Chem LLC
AC03028-5g
6-(3,5-Dichlorophenyl)nicotinic acid
887976-70-7 96
5g
$1128.00 2023-12-29

6-(3,5-Dichlorophenyl)nicotinic acid Related Literature

Additional information on 6-(3,5-Dichlorophenyl)nicotinic acid

6-(3,5-Dichlorophenyl)nicotinic Acid: A Comprehensive Overview

6-(3,5-Dichlorophenyl)nicotinic acid, also known by its CAS number 887976-70-7, is a compound of significant interest in the fields of pharmacology and organic chemistry. This compound is a derivative of nicotinic acid, a well-known precursor to niacin, and incorporates a substituted phenyl group at the 6-position. The presence of two chlorine atoms at the 3 and 5 positions of the phenyl ring introduces unique electronic and steric properties, making this compound a valuable tool in drug discovery and development.

The synthesis of 6-(3,5-Dichlorophenyl)nicotinic acid involves a multi-step process that typically begins with the preparation of nicotinic acid. This is followed by nucleophilic substitution or coupling reactions to introduce the dichlorophenyl group. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing the environmental footprint and improving yields. These developments are particularly relevant in the context of green chemistry principles, which are increasingly being adopted in pharmaceutical manufacturing.

In terms of pharmacological activity, 6-(3,5-Dichlorophenyl)nicotinic acid has been extensively studied for its potential as a ligand for nicotinic acetylcholine receptors (nAChRs). These receptors are critical in various physiological processes, including pain modulation and cognitive function. Preclinical studies have demonstrated that this compound exhibits selective binding to certain subtypes of nAChRs, suggesting its potential utility in treating conditions such as chronic pain and neurodegenerative diseases. Moreover, recent research has explored its role in modulating inflammation and oxidative stress, further broadening its therapeutic applications.

The structural uniqueness of 6-(3,5-Dichlorophenyl)nicotinic acid also makes it an attractive candidate for exploring structure-activity relationships (SARs). By modifying the substituents on the phenyl ring or altering the position of substitution on the nicotinic acid backbone, researchers can investigate how these changes influence receptor binding affinity and selectivity. Such studies are fundamental to designing more effective drugs with fewer side effects.

In addition to its pharmacological applications, 6-(3,5-Dichlorophenyl)nicotinic acid has been utilized as a building block in organic synthesis. Its ability to participate in various coupling reactions makes it a versatile intermediate for constructing complex molecules. For instance, it has been employed in the synthesis of heterocyclic compounds and bioactive agents with potential anti-cancer properties.

From an analytical standpoint, the characterization of CAS No 887976-70-7 has benefited from advances in spectroscopic techniques such as NMR and mass spectrometry. These methods provide detailed insights into the compound's molecular structure and purity, ensuring its reliability for both research and commercial purposes.

In conclusion, 6-(3,5-Dichlorophenyl)nicotinic acid, with its unique chemical structure and diverse applications, continues to be a focal point in scientific research. As new findings emerge regarding its pharmacological properties and synthetic capabilities, this compound is poised to play an even greater role in advancing drug development and organic synthesis.

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